3,7-Dihydroxyflavone hydrate

Übersicht

Beschreibung

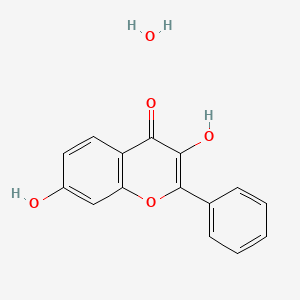

3,7-Dihydroxyflavone hydrate, also known as DHF, is a naturally occurring flavonoid found in various plants such as primulae veris and acacia farnesiana. DHF has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Due to its potential therapeutic properties, DHF has become an important research topic in the field of medicine and pharmacology.

Wissenschaftliche Forschungsanwendungen

Potential Treatment for Brain and Body Pathologies

3,7-Dihydroxyflavone hydrate (3,7-DHF) has been identified as a promising treatment for a variety of brain and body pathologies. More than 180 preclinical studies have explored its efficacy in animal models for various diseases, highlighting its potential as a therapeutic or adjuvant treatment for pathologies affecting brain and body functioning (Emili et al., 2020).

Interaction with DNA

Studies have shown that 3,7-DHF and related flavonoids like fisetin and quercetin interact effectively with DNA, which is a critical target in physiological systems. This interaction can influence the formation of unusual DNA structures and has implications for therapeutic applications in diseases like cancer and cardiovascular disorders (Sengupta et al., 2014).

Promoting Neurogenesis and Antidepressant Effects

A derivative of 3,7-DHF has shown potential in promoting neurogenesis and exhibiting antidepressant effects. Chronic oral administration of this compound has been associated with enhanced neurogenesis and marked antidepressant effects in animal models, indicating potential applications in mental health treatment (Liu et al., 2010).

Binding Mechanism with Human Serum Albumin

Research into the interaction of 3,7-DHF with human serum albumin (HSA) has provided insights into its binding mechanism, which is crucial for understanding its pharmacokinetics and efficacy in drug delivery (Ma et al., 2012).

Spectral Features and Acid-Base Properties

Studies of 3,7-DHF have revealed complex absorption and emission characteristics, which are influenced by various protolytic and tautomeric forms. This knowledge is essential for utilizing 3,7-DHF in spectral analysis and understanding its behavior in different environments (Serdiuk et al., 2016).

Use in Photoinitiating Systems for 3D Printing

3,7-DHF has been proposed as a high-performance photoinitiator in combination with other compounds for the polymerization of methacrylates in 3D printing. This application demonstrates the versatility and potential industrial uses of 3,7-DHF (Mousawi et al., 2018).

Solvent Effects on Vibrational Spectrum

The vibrational properties of 3,7-DHF in different solvents have been studied, providing insight into its solvation behavior. This research is fundamental for understanding the molecular dynamics of 3,7-DHF in various applications (Seitsonen et al., 2019).

Interaction with TrkB and VEGFR2 Proteins

3,7-DHF has been found to interact with TrkB and VEGFR2 proteins, which are significant in neuroprotection and vasculogenesis. This dual biochemical action suggests its potential in treating a range of neurological and vascular conditions (Chitranshi et al., 2015).

Wirkmechanismus

Target of Action

3,7-Dihydroxyflavone hydrate is a type of flavonoid . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .

Mode of Action

7,8-dihydroxyflavone, a similar compound, is known to bind and activate the trkb receptor . This activation triggers a cascade of intracellular signaling pathways that promote neuronal survival and growth .

Biochemical Pathways

The activation of TrkB by 7,8-Dihydroxyflavone leads to the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways play critical roles in cell survival, growth, and differentiation .

Pharmacokinetics

Studies on 7,8-dihydroxyflavone have shown that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg . The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml) .

Result of Action

The activation of TrkB by 7,8-Dihydroxyflavone has been shown to have many therapeutic effects, such as protecting neurons from apoptosis, inhibiting kainic acid-induced toxicity, decreasing infarct volumes in stroke, and providing neuroprotection in animal models of Parkinson’s disease .

Action Environment

The action of 3,7-Dihydroxyflavone hydrate can be influenced by various environmental factors. For instance, it needs to be protected from moisture during storage . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of 3,7-Dihydroxyflavone hydrate.

Eigenschaften

IUPAC Name |

3,7-dihydroxy-2-phenylchromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.H2O/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9;/h1-8,16,18H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCSXFJWJWEQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420677 | |

| Record name | 3,7-Dihydroxyflavone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dihydroxyflavone hydrate | |

CAS RN |

206360-23-8 | |

| Record name | 3,7-Dihydroxyflavone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)